molecular formula C15H26O2 B14404463 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one CAS No. 88292-31-3

2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one

Cat. No.: B14404463
CAS No.: 88292-31-3
M. Wt: 238.37 g/mol
InChI Key: QQYQJVDLSXSOFL-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is an organic compound with a complex structure It features a cycloheptane ring substituted with hydroxy, methyl, and methylprop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use isobutyronitrile as an initial raw material. The reaction conditions are carefully controlled to ensure high yield and purity of the target compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize byproducts. The process is designed to be safe and environmentally friendly, with minimal generation of wastewater and other pollutants .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl and methylprop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl and methylprop-2-en-1-yl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is unique due to its cycloheptane ring, which imparts different chemical and physical properties compared to similar compounds with cyclohexane or bicyclic structures. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

88292-31-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-enyl)cycloheptan-1-one

InChI

InChI=1S/C15H26O2/c1-11(2)10-15(17)12(16)13(3,4)8-7-9-14(15,5)6/h17H,1,7-10H2,2-6H3

InChI Key

QQYQJVDLSXSOFL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(C(=O)C(CCCC1(C)C)(C)C)O

Origin of Product

United States

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